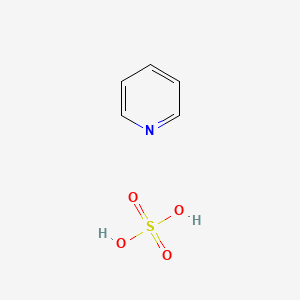
Pyridinsulfat
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridinsulfat is a chemical compound derived from pyridine, a basic heterocyclic organic compound with the chemical formula C₅H₅N. Pyridine is structurally related to benzene, with one methine group replaced by a nitrogen atom. This compound is formed by the sulfation of pyridine, resulting in a compound that has significant applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Pyridinsulfat can be synthesized through several methods. One common method involves the reaction of pyridine with sulfur trioxide or chlorosulfonic acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired sulfate compound. For example, pyridine can react with sulfur trioxide in the presence of a solvent like dichloromethane at low temperatures to form pyridine sulfate .
Industrial Production Methods: Industrial production of pyridine sulfate often involves large-scale reactions using similar methods as described above. The process may include additional steps for purification and isolation of the compound to ensure high purity and yield. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of industrial production.
Analyse Des Réactions Chimiques
Types of Reactions: Pyridinsulfat undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert pyridine sulfate back to pyridine or other reduced forms.
Substitution: this compound can participate in substitution reactions, where the sulfate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include pyridine N-oxide, substituted pyridines, and other derivatives that have specific applications in different fields .
Applications De Recherche Scientifique
Pyridinsulfat has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of pyridine sulfate involves its interaction with specific molecular targets and pathways. For example, in biological systems, pyridine sulfate can act as an inhibitor or activator of certain enzymes, affecting metabolic processes. The sulfate group can enhance the solubility and reactivity of the compound, facilitating its interaction with target molecules .
Comparaison Avec Des Composés Similaires
Pyridine N-oxide: Formed by the oxidation of pyridine, it has different chemical properties and applications.
Pyridinium salts: These are quaternary ammonium compounds derived from pyridine and have various biological and industrial applications.
Pyridine sulfonic acids: These compounds have a sulfonic acid group attached to the pyridine ring and are used in different chemical processes.
Uniqueness of Pyridine Sulfate: Pyridinsulfat is unique due to its specific chemical structure and reactivity. The presence of the sulfate group imparts distinct properties, such as increased solubility and the ability to participate in specific chemical reactions. These characteristics make pyridine sulfate valuable in various scientific and industrial applications .
Propriétés
Numéro CAS |
34114-35-7 |
|---|---|
Formule moléculaire |
C5H7NO4S |
Poids moléculaire |
177.18 g/mol |
Nom IUPAC |
pyridine;sulfuric acid |
InChI |
InChI=1S/C5H5N.H2O4S/c1-2-4-6-5-3-1;1-5(2,3)4/h1-5H;(H2,1,2,3,4) |
Clé InChI |
ZNCXUFVDFVBRDO-UHFFFAOYSA-N |
SMILES |
C1=CC=NC=C1.OS(=O)(=O)O |
SMILES canonique |
C1=CC=NC=C1.OS(=O)(=O)O |
Synonymes |
monopyridine phosphate pyridine pyridine cyanate pyridine dinitrate pyridine diphosphate pyridine disulfate pyridine hydride pyridine hydride (2:1) pyridine hydrochloride pyridine ion (1-), hydrogen pyridine ion (1-), lithium salt pyridine ion (1-), potassium salt pyridine ion (1-), sodium salt pyridine ion (2+) pyridine monohydrate pyridine monophosphate pyridine monosulfate pyridine nitrate pyridine perbromate, 82Br-labeled pyridine perchlorate pyridine perchlorate, 2H-labeled pyridine phosphate pyridine phosphate (2:1) pyridine sulfate pyridine sulfate (2:1) pyridine, hydrogen bromide pyridine, hydrogen fluoride pyridine, hydrogen iodide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















